REACTION_CXSMILES
|
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=O)(=[O:4])=[O:3].[CH3:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C[Si](C=[N+]=[N-])(C)C>ClCCl.CO>[CH3:14][CH:15]1[CH2:20][CH2:19][N:18]([S:2]([C:5]2[CH:6]=[C:7]([CH2:8][OH:10])[CH:11]=[CH:12][CH:13]=2)(=[O:3])=[O:4])[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CC1CCNCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is maintained
|
Type
|
WASH
|
Details
|
The resulting solution is washed successively with a 10% aqueous solution of citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure in order
|
Type
|
CUSTOM
|
Details
|
to produce a colourless viscous residue
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature between 0° C. and 10° C.
|
Type
|
CUSTOM
|
Details
|
The excess reagent is destroyed with a few drops of formic acid
|
Type
|
CONCENTRATION
|
Details
|
the reaction medium is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
is treated with lithium borohydride (2N in THF, 30 ml)
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled down
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a silica column (eluent: 5% acetone in dichloromethane) in order
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CCN(CC1)S(=O)(=O)C=1C=C(C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |